

Cross-Reactivity Profile of BMS-466442 with Other Transporters: A Comparative Guide

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Compound of Interest		
Compound Name:	BMS-466442	
Cat. No.:	B15606448	Get Quote

BMS-466442 is a highly potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (asc-1), also known as SLC7A10. This guide provides a comparative overview of its cross-reactivity with other transporters, based on available in vitro data.

BMS-466442 demonstrates significant selectivity for the asc-1 transporter, with reported IC50 values in the low nanomolar range. In contrast, its activity against a panel of other transporters is markedly lower, indicating a favorable selectivity profile.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of **BMS-466442** against various transporters. Data is compiled from in vitro studies, primarily from research published in the Journal of Neurochemistry[1][2].

Transporter Target	Common Name	IC50 (nM)	Fold Selectivity vs. asc-1 (approx.)
SLC7A10	asc-1	19.7 - 37	-
SLC7A8	LAT-2	>10,000	>1000-fold
SLC1A5	ASCT-2	>10,000	>1000-fold
Other Transporters*	-	>10,000	>270-fold



*BMS-466442 was screened against a panel of over 40 other transporters and showed IC50 values greater than 10 μ M for all of them[3]. The specific transporters in this panel are not publicly available in the primary literature.

Experimental Protocols

The determination of the inhibitory activity of **BMS-466442** against various transporters typically involves in vitro cell-based assays. Below is a generalized experimental protocol based on commonly used methodologies for transporter inhibition studies.

Cell-Based Transporter Inhibition Assay (HEK293 Cells)

This protocol describes the measurement of inhibitory activity of a test compound against a specific transporter expressed in a human embryonic kidney (HEK293) cell line.

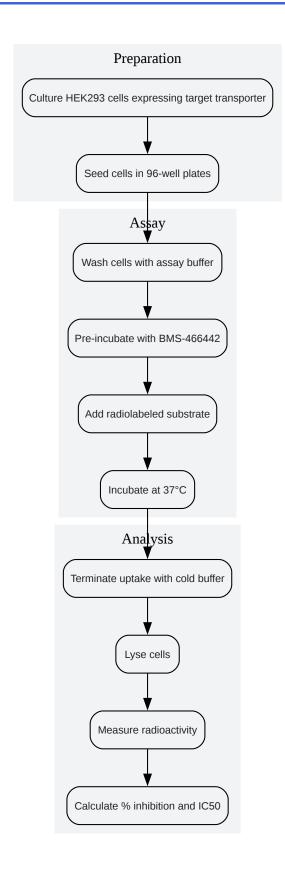
- 1. Cell Culture and Plating:
- HEK293 cells stably expressing the transporter of interest (e.g., asc-1, LAT-2, ASCT-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and form a monolayer overnight.
- 2. Assay Procedure:
- On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
- A solution containing a range of concentrations of the test compound (BMS-466442) is prepared in the assay buffer.
- The cells are pre-incubated with the test compound solutions for a specified period (e.g., 10-30 minutes) at 37°C.
- Following pre-incubation, a solution containing a radiolabeled substrate specific for the
 transporter of interest (e.g., [3H]D-serine for asc-1) is added to each well. The final
 concentration of the substrate is typically near its Michaelis-Menten constant (Km) value for
 the transporter.



- The incubation with the substrate is carried out for a short, defined period (e.g., 1-10 minutes) at 37°C to ensure initial rates of transport are measured.
- 3. Termination and Lysis:
- The uptake of the radiolabeled substrate is terminated by rapidly washing the cells with icecold assay buffer.
- The cells are then lysed using a suitable lysis buffer (e.g., 0.1 N NaOH or a buffer containing a non-ionic detergent).
- 4. Quantification and Data Analysis:
- The amount of radioactivity in the cell lysate, which corresponds to the amount of substrate transported into the cells, is measured using a scintillation counter.
- The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle-treated) cells.
- The IC50 value, the concentration of the test compound that inhibits 50% of the transporter activity, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Experimental Workflow Diagram





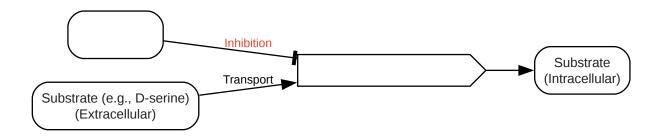
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Caption: Workflow for a cell-based transporter inhibition assay.



Signaling Pathway Diagram

BMS-466442 acts as a direct inhibitor of the asc-1 transporter, thereby blocking the transport of its substrates. This is a direct interaction and does not involve a complex signaling pathway.



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Caption: Inhibition of asc-1 transporter by BMS-466442.

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